5,7-Dichloro-1,3-benzoxazole-2-thiol
Overview
Description
5,7-Dichloro-1,3-benzoxazole-2-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a benzoxazole ring, and a thiol group at the 2 position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable compound for various scientific applications .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-1,3-benzoxazole-2-thiol is GlcN-6-P synthase , an enzyme involved in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a major intermediate in the biosynthesis of all amino sugar containing macromolecules in both prokaryotic and eukaryotic cells . This enzyme plays a crucial role in bacterial growth, making it an attractive target for antibacterial drug discovery .
Mode of Action
This compound interacts with GlcN-6-P synthase, inhibiting its function . This interaction disrupts the normal biochemical processes of the bacteria, leading to a decrease in bacterial growth .
Biochemical Pathways
The inhibition of GlcN-6-P synthase by this compound affects the biosynthesis of amino sugar containing macromolecules . These macromolecules are essential for various cellular functions, and their disruption can lead to the death of the bacteria .
Result of Action
The result of the action of this compound is a significant reduction in bacterial growth . The compound and its derivatives have shown good antibacterial activity in vitro, with some compounds emerging as potent antibacterial agents without showing any resistance .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-1,3-benzoxazole-2-thiol has been found to exhibit significant in vitro antibacterial activity . It interacts with the enzyme GlcN-6-P synthase, a key enzyme involved in the biosynthesis of amino sugar-containing macromolecules in both prokaryotic and eukaryotic cells . The compound’s interaction with this enzyme may be responsible for its observed antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound is thought to involve inhibition of the enzyme GlcN-6-P synthase . This interaction could lead to changes in gene expression and enzyme activity, thereby exerting its antibacterial effects .
Metabolic Pathways
Its interaction with GlcN-6-P synthase suggests it may play a role in the biosynthesis of amino sugar-containing macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate chlorinated aldehydes or acids under specific reaction conditions. One common method includes the use of 2-aminophenol and chlorinated aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under reflux conditions . The reaction is carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form corresponding benzoxazole derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, disulfides, and sulfonic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-1,3-benzoxazole-2-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
5,7-Dichloro-1,3-benzoxazole-2-thiol can be compared with other benzoxazole derivatives:
Properties
IUPAC Name |
5,7-dichloro-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMZTZSFPXXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)O2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291980 | |
Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-11-9 | |
Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98279-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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